CK2-IN-9 vs. CX-4945 (Silmitasertib): Biochemical CK2 Inhibitory Potency Comparison
CK2-IN-9 inhibits recombinant CK2 kinase with an IC50 of 3 nM in cell-free biochemical assays [1]. By comparison, the clinical-stage CK2 inhibitor CX-4945 (Silmitasertib) exhibits an IC50 of 1 nM against CK2α and CK2α' under comparable assay conditions . This represents an approximately 3-fold difference in biochemical potency between the two compounds .
| Evidence Dimension | CK2 kinase inhibitory potency (biochemical IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | CX-4945 (Silmitasertib): 1 nM |
| Quantified Difference | CX-4945 is approximately 3-fold more potent than CK2-IN-9 in biochemical assays |
| Conditions | Recombinant CK2 kinase; cell-free biochemical assay |
Why This Matters
This 3-fold potency differential informs compound selection when sensitivity threshold is critical; CX-4945 offers greater biochemical potency for target engagement studies requiring maximal CK2 inhibition at low concentrations.
- [1] Dowling JE, et al. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo. ACS Med Chem Lett. 2016 Jan 20;7(3):300-5. PMID: 26985319. View Source
